molecular formula C21H30N2O5S B11351120 Ethyl 1-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate

Ethyl 1-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate

Cat. No.: B11351120
M. Wt: 422.5 g/mol
InChI Key: INXLBURTMZFYKT-UHFFFAOYSA-N
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Description

Ethyl 1-(1-phenylmethanesulfonylpiperidine-4-carbonyl)piperidine-4-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical industries due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(1-phenylmethanesulfonylpiperidine-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with phenylmethanesulfonyl chloride under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with ethyl chloroformate to introduce the ethyl ester group. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Continuous flow reactors may also be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Piperidinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: In biological research, it is used to study the interactions of piperidine derivatives with biological targets, including enzymes and receptors.

Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(1-phenylmethanesulfonylpiperidine-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can interact with receptor sites, potentially affecting neurotransmitter release or uptake.

Comparison with Similar Compounds

  • Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate
  • Ethyl 1-(4-chlorobenzoyl)-4-piperidinecarboxylate
  • Ethyl 4-oxo-1-piperidinecarboxylate

Uniqueness: Ethyl 1-(1-phenylmethanesulfonylpiperidine-4-carbonyl)piperidine-4-carboxylate is unique due to the presence of both the phenylmethanesulfonyl and piperidine-4-carbonyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C21H30N2O5S

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 1-(1-benzylsulfonylpiperidine-4-carbonyl)piperidine-4-carboxylate

InChI

InChI=1S/C21H30N2O5S/c1-2-28-21(25)19-8-12-22(13-9-19)20(24)18-10-14-23(15-11-18)29(26,27)16-17-6-4-3-5-7-17/h3-7,18-19H,2,8-16H2,1H3

InChI Key

INXLBURTMZFYKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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